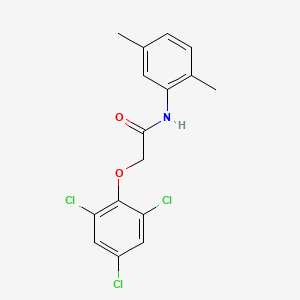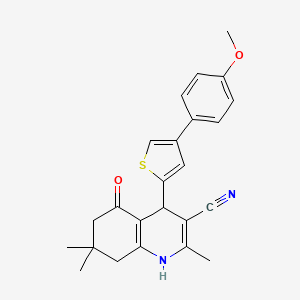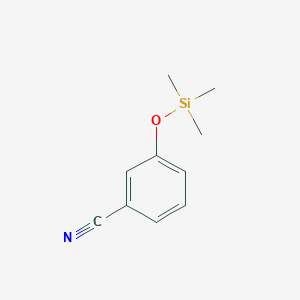
3-(Trimethylsilyloxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyloxy)benzonitril ist eine organische Verbindung mit der Summenformel C10H13NOSi. Es zeichnet sich durch das Vorhandensein einer Trimethylsilyloxygruppe aus, die an eine Benzonitril-Einheit gebunden ist. Diese Verbindung wird häufig in der organischen Synthese eingesetzt, da sie eine einzigartige Reaktivität und Stabilität aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Trimethylsilyloxy)benzonitril umfasst typischerweise die Reaktion von Benzonitril mit Trimethylsilylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion verläuft unter milden Bedingungen, in der Regel bei Raumtemperatur, und liefert das gewünschte Produkt mit hoher Effizienz .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 3-(Trimethylsilyloxy)benzonitril nicht gut dokumentiert sind, umfasst der allgemeine Ansatz großtechnische Reaktionen unter Verwendung ähnlicher Reagenzien und Bedingungen wie in der Laborsynthese. Die Skalierbarkeit der Reaktion ermöglicht eine effiziente Produktion der Verbindung für verschiedene Anwendungen.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(Trimethylsilyloxy)benzonitril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Trimethylsilyloxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden.
Oxidation und Reduktion: Die Benzonitril-Einheit kann an Oxidations- und Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von 3-(Trimethylsilyloxy)benzonitril verwendet werden, umfassen:
Trimethylsilylchlorid: Wird bei der ursprünglichen Synthese verwendet.
Oxidationsmittel: Wie Kaliumpermanganat für Oxidationsreaktionen.
Reduktionsmittel: Wie Lithiumaluminiumhydrid für Reduktionsreaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von 3-(Trimethylsilyloxy)benzonitril gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise kann die Oxidation zu Benzoesäurederivaten führen, während die Reduktion zu Benzylaminderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyloxy)benzonitril hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Organische Synthese: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Materialwissenschaft: Wird bei der Herstellung von siliziumhaltigen Polymeren und Materialien eingesetzt.
Pharmazeutische Forschung: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und der pharmazeutischen Chemie untersucht.
Wirkmechanismus
Der Wirkmechanismus von 3-(Trimethylsilyloxy)benzonitril beinhaltet seine Reaktivität gegenüber verschiedenen Nukleophilen und Elektrophilen. Die Trimethylsilyloxygruppe wirkt als Schutzgruppe, stabilisiert die Benzonitril-Einheit und ermöglicht selektive Reaktionen an anderen Stellen des Moleküls. Diese selektive Reaktivität ist entscheidend für ihren Einsatz in der organischen Synthese .
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyloxy)benzonitrile involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyloxy group acts as a protecting group, stabilizing the benzonitrile moiety and allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoat: Eine weitere Verbindung mit einer Trimethylsilyloxygruppe, die in ähnlichen Anwendungen eingesetzt wird.
Trimethylsilylchlorid: Ein Reagenz, das bei der Synthese verschiedener Trimethylsilyloxyverbindungen verwendet wird.
Einzigartigkeit
3-(Trimethylsilyloxy)benzonitril ist einzigartig aufgrund seiner Kombination aus einer Benzonitril-Einheit mit einer Trimethylsilyloxygruppe, die sowohl Stabilität als auch Reaktivität bietet. Dies macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und anderen wissenschaftlichen Forschungsanwendungen .
Eigenschaften
CAS-Nummer |
79302-63-9 |
|---|---|
Molekularformel |
C10H13NOSi |
Molekulargewicht |
191.30 g/mol |
IUPAC-Name |
3-trimethylsilyloxybenzonitrile |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-7H,1-3H3 |
InChI-Schlüssel |
GPVGZNKRBRSUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



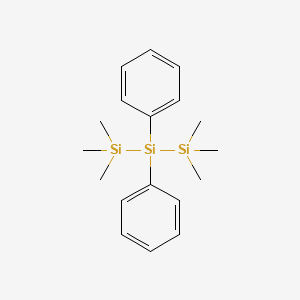
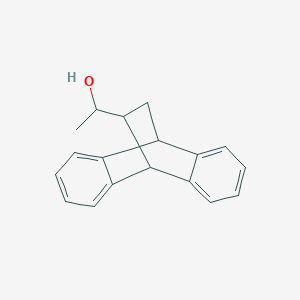
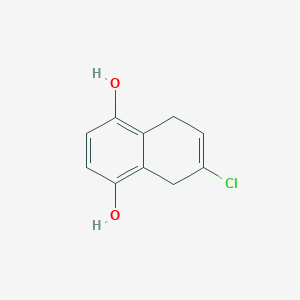
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)


